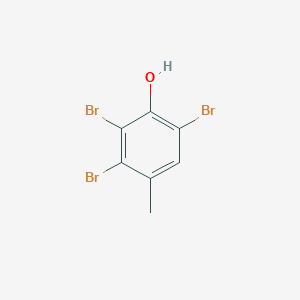

2,3,6-Tribromo-4-methylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,6-tribromo-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br3O/c1-3-2-4(8)7(11)6(10)5(3)9/h2,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGDPJRWRYCBFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Br)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80503983 | |

| Record name | 2,3,6-Tribromo-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36776-51-9 | |

| Record name | 2,3,6-Tribromo-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical properties of 2,3,6-Tribromo-4-methylphenol?

An In-depth Technical Guide to the Physical Properties of 2,3,6-Tribromo-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of this compound (CAS No. 36776-51-9). The information is compiled from various chemical data sources and is presented to assist researchers, scientists, and professionals in drug development in understanding the fundamental characteristics of this compound.

Chemical Identity and Structure

This compound is a halogenated derivative of p-cresol. Its chemical structure consists of a phenol ring substituted with three bromine atoms and a methyl group.

-

IUPAC Name: this compound

Summary of Physical Properties

The following table summarizes the key physical properties of this compound. These values are essential for handling, storage, and application of the compound in a laboratory or industrial setting.

| Property | Value | Unit | Source(s) |

| Molecular Weight | 344.83 | g/mol | [1] |

| Appearance | White crystalline solid | - | [2] |

| Melting Point | 96 - 99 | °C | [1][2] |

| Boiling Point | 285.386 | °C at 760 mmHg | [1] |

| Density | 2.258 | g/cm³ | [1][2] |

| Flash Point | 126.397 | °C | [1] |

| Vapor Pressure | 0.002 | mmHg at 25°C | [1] |

| Refractive Index | 1.655 | - | [1] |

| pKa | 6.25 ± 0.28 | - | [1] |

| Solubility | Soluble in ethanol, ether, and chloroform.[2] | - | [2] |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for determining the physical properties of this compound are not extensively detailed in the public domain, standard methodologies for solid organic compounds are applicable. The following are generalized protocols that can be adapted for this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is pure and dry. If necessary, recrystallize the compound from a suitable solvent.

-

Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point (96-99°C).

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has melted into a clear liquid (the end of the melting range).

-

The melting point is reported as this range.

Solubility Assessment

Objective: To qualitatively determine the solubility of this compound in various solvents.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Spatula

-

Graduated cylinders or pipettes

Procedure:

-

Place a small, measured amount (e.g., 10 mg) of this compound into separate test tubes.

-

Add a measured volume (e.g., 1 mL) of a selected solvent (e.g., water, ethanol, ether, chloroform, hexane) to each test tube.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution to determine if the solid has dissolved completely.

-

If the solid dissolves, it is classified as "soluble." If it remains undissolved, it is "insoluble." If some dissolves, it is "sparingly soluble."

-

For sparingly soluble compounds, gentle heating can be applied to observe any change in solubility, noting that solubility often increases with temperature.

Synthesis and Workflow

This compound can be synthesized from p-methylphenol (p-cresol) through a multi-step bromination process. The general workflow involves the controlled addition of bromine to achieve the desired tribrominated product.

Caption: Synthesis workflow for this compound.

Applications in Research

This compound serves as a valuable intermediate in organic synthesis. It is utilized in the preparation of various organic compounds, including hydroxy benzaldehydes and 2,3,4,5-tetramethoxytoluene.[1][3] In the pharmaceutical field, it has been used as a starting material for creating optical probes for coenzyme Q, which involves a fluorogenic transformation based on a quinone reduction/lactonization reaction.[1][3] Additionally, due to its chemical nature, it possesses anti-corrosion and anti-bacterial properties, making it useful as a preservative in materials like wood and as a disinfectant for medical devices and in water treatment.[2]

References

2,3,6-Tribromo-4-methylphenol CAS number and molecular structure.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2,3,6-Tribromo-4-methylphenol (CAS No. 36776-51-9), a halogenated phenolic compound. The document consolidates available data on its chemical identity, physicochemical properties, and known applications. Particular emphasis is placed on its role as a chemical intermediate in the synthesis of valuable organic compounds, including precursors for coenzyme Q10. While specific experimental data for this compound is limited in publicly accessible literature, this guide furnishes representative experimental protocols for its synthesis and characterization based on established methodologies for analogous compounds. All quantitative data is presented in tabular format for clarity and comparative analysis. Furthermore, this guide includes visualizations of the molecular structure and relevant synthetic pathways to aid in research and development endeavors.

Chemical Identity and Molecular Structure

This compound is an aromatic organic compound characterized by a phenol ring substituted with three bromine atoms and one methyl group.

-

CAS Number: 36776-51-9

-

Molecular Formula: C₇H₅Br₃O

-

Synonyms: this compound, 2,3,6-Tribromo-4-methyl phenol (TBC)

Below is a diagram of the molecular structure of this compound.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 344.83 g/mol | |

| Melting Point | 96-99 °C | |

| Boiling Point | 285.386 °C at 760 mmHg | |

| Density | 2.258 g/cm³ | |

| Flash Point | 126.397 °C | |

| Vapor Pressure | 0.002 mmHg at 25°C | |

| Refractive Index | 1.655 | |

| pKa (Predicted) | 6.25 ± 0.28 | |

| Solubility | Soluble in ethanol, ether, and chloroform. | [1] |

Applications

This compound serves as a versatile intermediate and functional compound in various industrial and research settings.

-

Chemical Synthesis: It is a key intermediate in the synthesis of other organic compounds, such as hydroxy benzaldehydes and 2,3,4,5-tetramethoxytoluene.[2]

-

Pharmaceutical Research: The compound is utilized as a starting material in the preparation and evaluation of optical probes for coenzyme Q.[2]

-

Analytical Chemistry: Its distinct chemical properties make it a valuable tool in the development of analytical methods.

-

Preservative and Disinfectant: Possessing anti-corrosive and anti-bacterial properties, it is used as a preservative for wood and building materials and as a disinfectant for medical devices and in water treatment.[1]

Experimental Protocols

While specific, peer-reviewed experimental protocols for the synthesis and analysis of this compound are not widely published, the following sections provide representative methodologies based on the synthesis of structurally related brominated phenols.

Synthesis of this compound

The synthesis of this compound typically proceeds via the electrophilic bromination of p-cresol (4-methylphenol). The following is a generalized, two-step protocol.

Step 1: Dibromination of p-Cresol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-cresol in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane).

-

Bromination: Cool the solution in an ice bath. Slowly add two equivalents of bromine (Br₂), either neat or dissolved in the same solvent, to the stirred solution. Maintain the temperature below 10°C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a solution of sodium bisulfite to remove excess bromine. Extract the product into an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude 2,4-dibromo-6-methylphenol can be purified by recrystallization or column chromatography.

Step 2: Tribromination

-

Reaction Setup: Dissolve the purified 2,4-dibromo-6-methylphenol from Step 1 in a suitable solvent.

-

Further Bromination: Add one equivalent of a brominating agent. The use of a catalyst such as copper bromide has been suggested for this step.[1]

-

Reaction and Work-up: The reaction conditions (temperature, time) may need to be optimized. The work-up procedure would be similar to that described in Step 1.

-

Final Purification: The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

The following diagram illustrates the general workflow for the synthesis.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound would be confirmed using standard spectroscopic techniques. The following tables provide expected data based on the analysis of similar brominated phenolic compounds.

Table: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 | s | 1H | Ar-H |

| ~ 5.5 - 6.5 | br s | 1H | -OH |

| ~ 2.4 | s | 3H | -CH₃ |

Table: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 | C-OH |

| ~ 135-140 | C-CH₃ |

| ~ 130-135 | Ar-CH |

| ~ 110-125 | C-Br |

| ~ 20-25 | -CH₃ |

Infrared (IR) Spectroscopy: An IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Characteristic C-H stretching and aromatic C=C stretching bands would appear in the 2850-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. C-Br stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS): Mass spectral analysis using a technique such as electron ionization (EI) would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 344.83 g/mol . A characteristic isotopic pattern for three bromine atoms would be observed for the molecular ion and bromine-containing fragment ions.

Role in Coenzyme Q10 Synthesis

This compound is a precursor to 2,3,4,5-tetramethoxytoluene, which is a key intermediate in the synthesis of Coenzyme Q10. The following diagram outlines this logical relationship.

Caption: Synthetic pathway from this compound to Coenzyme Q10.

Safety Information

This compound is considered a toxic substance and should be handled with appropriate safety precautions.[1] It may be harmful to both humans and the environment. Direct contact with skin and eyes, as well as inhalation of dust, should be avoided. The use of personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a halogenated phenol with established applications as a chemical intermediate and functional material. This guide has summarized its chemical identity, physicochemical properties, and key applications, including its role as a precursor in the synthesis of Coenzyme Q10. While detailed experimental data is sparse, the provided representative protocols and predictive data serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. Further research is warranted to fully characterize this compound and explore its potential in novel applications.

References

An In-depth Technical Guide to the Chemical Synthesis of 2,3,6-Tribromo-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis pathways for 2,3,6-Tribromo-4-methylphenol, a valuable substituted phenolic compound. This document details the core synthetic strategies, experimental protocols, and relevant quantitative data to support research, development, and drug discovery efforts.

Introduction

This compound is a polyhalogenated aromatic compound with potential applications in various fields, including as an intermediate in the synthesis of more complex molecules and as a subject of study in structure-activity relationship analyses. Its synthesis primarily involves the controlled bromination of a readily available starting material, p-cresol (4-methylphenol), followed by a key rearrangement step. Understanding the nuances of these synthetic pathways is crucial for efficient and high-yield production in a laboratory setting.

Core Synthesis Pathway: Bromination and Rearrangement

The most prominent synthetic route to this compound proceeds through a two-step sequence:

-

Exhaustive Bromination of p-Cresol: The initial step involves the electrophilic aromatic substitution of p-cresol with an excess of a brominating agent. This reaction leads to the formation of a key intermediate, 2,4,6-tribromo-4-methylcyclohexa-2,5-dienone.

-

Dienone-Phenol Rearrangement: The tribrominated dienone intermediate then undergoes an acid-catalyzed rearrangement, known as the dienone-phenol rearrangement, to yield the final product, this compound. This rearrangement is a classic transformation in organic chemistry and is driven by the formation of a stable aromatic ring.

The overall transformation can be visualized as follows:

Figure 1: Overall synthesis pathway for this compound from p-cresol.

Experimental Protocols

While a complete, detailed experimental protocol for the direct synthesis of this compound from p-cresol is not extensively documented in a single source, the following sections outline the general procedures for the key transformations based on established chemical principles and related reactions.

Step 1: Synthesis of 2,4,6-Tribromo-4-methylcyclohexa-2,5-dienone (Intermediate)

The exhaustive bromination of p-cresol is the initial and critical step. The reaction conditions must be carefully controlled to favor the formation of the desired tribrominated dienone.

Methodology:

-

Reaction Setup: In a well-ventilated fume hood, a solution of p-cresol in a suitable solvent (e.g., acetic acid or a chlorinated solvent) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: A solution of elemental bromine (in a slight excess, typically 3 to 4 equivalents) in the same solvent is added dropwise to the p-cresol solution at a controlled temperature, often at or below room temperature, to manage the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material and intermediates.

-

Work-up and Isolation: Upon completion, the reaction mixture is typically poured into water or an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench any excess bromine. The crude product is then extracted with an organic solvent. The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude 2,4,6-tribromo-4-methylcyclohexa-2,5-dienone. Further purification may be achieved by recrystallization.

Step 2: Synthesis of this compound (Final Product) via Dienone-Phenol Rearrangement

The isolated tribrominated dienone is then subjected to an acid-catalyzed rearrangement.

Methodology:

-

Reaction Setup: The crude or purified 2,4,6-tribromo-4-methylcyclohexa-2,5-dienone is dissolved in a suitable solvent, often a strong acid itself (e.g., sulfuric acid or trifluoroacetic acid) or an inert solvent containing a catalytic amount of a strong acid.

-

Rearrangement: The reaction mixture is stirred at a specified temperature (which can range from room temperature to elevated temperatures) for a period sufficient to ensure complete rearrangement.

-

Reaction Monitoring: The conversion of the dienone to the phenolic product can be followed by TLC or GC analysis.

-

Work-up and Isolation: The reaction is quenched by carefully pouring the acidic mixture into ice-water. The precipitated solid product is collected by filtration, washed with water to remove any residual acid, and then dried.

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane) to afford the final product in high purity.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Figure 2: A logical workflow for the synthesis and characterization of this compound.

Quantitative Data

Table 1: Reaction Conditions and Yields

| Step | Starting Material | Reagents and Solvents | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | p-Cresol | Bromine, Acetic Acid | 20-25 | 2-4 | 2,4,6-Tribromo-4-methylcyclohexa-2,5-dienone | Data not available |

| 2 | 2,4,6-Tribromo-4-methylcyclohexa-2,5-dienone | Sulfuric Acid | 25-50 | 1-2 | This compound | Data not available |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Signals and Characteristics |

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

| IR (Infrared) | Data not available |

| MS (Mass Spectrometry) | Data not available |

Researchers are encouraged to perform their own analytical characterization to confirm the identity and purity of the synthesized compound. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be employed.

Conclusion

The synthesis of this compound from p-cresol via a bromination and subsequent dienone-phenol rearrangement is a chemically sound and feasible pathway. This guide provides the foundational knowledge and general experimental frameworks necessary for researchers to undertake this synthesis. Further optimization of reaction conditions and detailed characterization of the final product will be valuable contributions to the field of synthetic organic chemistry. The provided diagrams and data tables offer a structured approach to planning, executing, and documenting this synthetic work.

Spectroscopic Profile of 2,3,6-Tribromo-4-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Tribromo-4-methylphenol is a halogenated phenolic compound with applications in organic synthesis. It serves as an intermediate in the preparation of various chemical structures, including hydroxy benzaldehydes and 2,3,4,5-tetramethoxytoluene.[1] Furthermore, it is a precursor in the development of optical probes for coenzyme Q, utilizing a fluorogenic transformation based on quinone reduction/lactonization reactions.[1] A comprehensive understanding of its spectroscopic characteristics is essential for its unambiguous identification, purity assessment, and quality control in these applications.

Important Note: Extensive searches for publicly available experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound have not yielded specific results. Therefore, this guide will provide an overview of the expected spectroscopic behavior of this compound based on data from structurally related analogs: 2-bromo-4-methylphenol and 2,6-dibromo-4-methylphenol. The experimental protocols provided are generalized for the analysis of brominated phenols.

Predicted Spectroscopic Data of this compound

Based on the principles of NMR and mass spectrometry, the following characteristics would be anticipated for this compound:

-

¹H NMR: The spectrum would be expected to show a singlet for the aromatic proton, a singlet for the methyl protons, and a broad singlet for the hydroxyl proton. The chemical shifts would be influenced by the electron-withdrawing effects of the three bromine atoms.

-

¹³C NMR: The spectrum would display signals for the six aromatic carbons and one methyl carbon. The carbons bearing the bromine atoms would be significantly shifted.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (C₇H₅Br₃O). The isotopic pattern of the molecular ion would be characteristic of a compound containing three bromine atoms.

Spectroscopic Data of Structurally Related Analogs

To provide a reference for the expected spectroscopic values, the following tables summarize the available data for 2-bromo-4-methylphenol and 2,6-dibromo-4-methylphenol.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of Related Phenolic Compounds

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 4-Methylphenol | CDCl₃ | 7.03 (d, 2H), 6.75 (d, 2H), 4.17 (s, br, 1H), 2.25 (s, 3H) | 155.7, 132.2, 130.3, 116.3, 21.4 |

| 2-Bromo-4-methylphenol | - | Data not available in a comparable format | Data available but not in a summarized table |

| 2,6-Dibromo-4-methylphenol | - | Data not available in a comparable format | Data not available in a comparable format |

Note: Detailed, directly comparable NMR data for the brominated analogs in a tabular format was not available in the initial search results. The data for 4-methylphenol is provided for a baseline comparison.[2]

Table 2: Mass Spectrometry Data of Related Phenolic Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |

| 2-Bromo-4-methylphenol | C₇H₇BrO | 187.03 | Specific fragmentation data not provided |

| 2,6-Dibromo-4-methylphenol | C₇H₆Br₂O | 265.93 | Specific fragmentation data not provided |

| 2,4,6-Tribromophenol | C₆H₃Br₃O | 330.80 | Specific fragmentation data not provided |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of brominated phenols, based on methods reported for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

-

Data Acquisition: Spectra are acquired at room temperature. Standard pulse sequences are used for both ¹H and ¹³C NMR.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied.

Mass Spectrometry (MS)

Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques for the mass analysis of phenolic compounds.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: In EI-MS, the sample is bombarded with a high-energy electron beam, causing fragmentation. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle to create an aerosol of charged droplets.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or other detector records the abundance of the ions at each m/z value, generating a mass spectrum.

Workflow for Synthesis and Characterization

The synthesis of brominated phenols often involves the electrophilic substitution of a phenol with a brominating agent. The following diagram illustrates a general workflow for the synthesis and characterization of a brominated methylphenol.

Caption: General workflow for the synthesis and characterization of a brominated methylphenol.

References

Navigating the Solubility of 2,3,6-Tribromo-4-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Tribromo-4-methylphenol is a halogenated phenolic compound with potential applications in chemical synthesis and pharmaceutical research.[1] A critical physicochemical parameter governing its utility is its solubility in various solvent systems. This technical guide provides a comprehensive overview of the expected solubility profile of this compound, detailed experimental protocols for its quantitative determination, and analytical methodologies for accurate measurement. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide leverages data from structurally similar compounds to provide a robust framework for researchers.

Expected Solubility Profile

The molecular structure of this compound, featuring a polar hydroxyl group and a largely non-polar brominated aromatic ring, suggests a nuanced solubility behavior. The hydroxyl group can participate in hydrogen bonding, which generally promotes solubility in polar solvents.[2][3] Conversely, the three bulky bromine atoms and the methyl group contribute to the molecule's lipophilicity, suggesting an affinity for non-polar or moderately polar organic solvents.[4]

Based on the principles of "like dissolves like" and data from related brominated phenols, the following qualitative solubility profile is anticipated:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in polar protic solvents like short-chain alcohols (methanol, ethanol).

-

Moderate Solubility: Likely in moderately polar solvents such as acetone, ethyl acetate, and dichloromethane.

-

Low Solubility: Expected in non-polar solvents like hexane and toluene.

-

Water Solubility: The solubility in water is expected to be low due to the hydrophobic nature of the brominated aromatic ring.[4] The aqueous solubility of phenols is also pH-dependent; in alkaline conditions, the formation of the more soluble phenolate ion can enhance solubility.[5]

Quantitative Solubility Data of a Structural Analog: 2,4,6-Tribromophenol

| Solvent | Temperature | Solubility | Reference |

| Water | 283 K (10 °C) | 2.19 x 10⁻⁴ mol/L | [6] |

| Water | 288 K (15 °C) | 2.05 x 10⁻⁴ mol/L | [6] |

| Water | 293 K (20 °C) | 1.95 x 10⁻⁴ mol/L | [6] |

| Water | 298 K (25 °C) | 1.98 x 10⁻⁴ mol/L | [6] |

| Water | 303 K (30 °C) | 2.21 x 10⁻⁴ mol/L | [6] |

| Water | 15 °C | 0.07 mg/mL |

Note: The data for 2,4,6-tribromophenol should be used as an estimation for the solubility of this compound. Experimental verification is crucial.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[7][8][9]

Materials

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Screw-capped vials or flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Apparatus for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric setup)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[10]

-

Accurately add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient duration to reach equilibrium. A typical duration is 24 to 72 hours.[10] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements yield the same concentration.[11]

-

-

Sample Separation:

-

Once equilibrium is established, allow the vials to stand undisturbed for a period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove all undissolved solid particles. This step is critical to prevent artificially high solubility readings.[10]

-

-

Quantitative Analysis:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the concentration of this compound in the diluted sample using a pre-validated analytical technique.

-

Workflow for Shake-Flask Solubility Determination

Caption: Experimental workflow for the shake-flask solubility determination method.

Analytical Methodologies for Quantification

The choice of analytical method for determining the concentration of the dissolved solute is dependent on the properties of the compound and the solvent, as well as the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for the analysis of phenolic compounds.[12][13]

-

Principle: The filtered saturated solution is injected into an HPLC system. The compound is separated from any potential impurities on a stationary phase (e.g., a C18 column) and detected by a UV detector at a wavelength of maximum absorbance.[12]

-

Procedure:

-

Develop a suitable HPLC method with an appropriate mobile phase to achieve good peak separation and shape.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Analyze the diluted filtrate and determine its concentration using the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible method, suitable if the solute has a chromophore and the solvent is UV-transparent in the relevant wavelength range.[14][15]

-

Principle: This method relies on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the analyte.[15]

-

Procedure:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

-

Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration at the λmax.

-

Measure the absorbance of the diluted filtrate.

-

Calculate the concentration of the diluted sample from the calibration curve and then determine the solubility.

-

Gravimetric Analysis

Gravimetric analysis is a fundamental and highly accurate method that involves determining the mass of the solute in a known volume of the saturated solution.[11][16][17]

-

Principle: A known volume of the filtered saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.[11]

-

Procedure:

-

Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the boiling point of the solute) until a constant weight of the dried solute is achieved.

-

Calculate the solubility by dividing the mass of the dried solute by the initial volume of the solution.

-

Logical Flow for Method Selection and Analysis

References

- 1. Cas 36776-51-9,this compound | lookchem [lookchem.com]

- 2. byjus.com [byjus.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. reddit.com [reddit.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Water solubility and partitioning behavior of brominated phenols | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 7. enamine.net [enamine.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. quora.com [quora.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. akjournals.com [akjournals.com]

- 14. ijset.in [ijset.in]

- 15. benchchem.com [benchchem.com]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. pharmajournal.net [pharmajournal.net]

Navigating the Environmental Odyssey of Brominated Phenols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Brominated phenols (BPs), a class of compounds extensively used as flame retardants, pesticides, and chemical intermediates, represent a significant environmental concern due to their persistence, bioaccumulation potential, and toxicity.[1][2] Understanding their environmental fate and degradation pathways is paramount for developing effective remediation strategies and for assessing the environmental impact of BP-containing products and pharmaceuticals. This technical guide provides a comprehensive overview of the abiotic and biotic degradation of brominated phenols, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Environmental Fate: A Multi-faceted Journey

The environmental persistence of brominated phenols is governed by a complex interplay of physical, chemical, and biological processes. Their journey in various environmental compartments, including water, soil, and sediment, is influenced by factors such as sunlight, microbial activity, and the presence of other chemical species.[3][4]

Degradation Pathways: Unraveling the Transformation of Brominated Phenols

The degradation of brominated phenols can occur through several key pathways: biodegradation, photodegradation, and abiotic degradation, often involving advanced oxidation processes.

Biodegradation: Nature's Remediation Engine

Microorganisms play a crucial role in the breakdown of brominated phenols under both aerobic and anaerobic conditions.[5][6]

Aerobic Biodegradation: In the presence of oxygen, bacteria can utilize brominated phenols as a source of carbon and energy. The degradation often proceeds through a series of hydroxylation and ring-cleavage steps, ultimately leading to mineralization.

Anaerobic Biodegradation: Under anaerobic conditions, a key initial step is reductive dehalogenation, where bromine atoms are removed from the aromatic ring, yielding less halogenated and often less toxic phenols.[5] This is then typically followed by the degradation of the resulting phenol.[5]

Photodegradation: The Power of Light

Sunlight can induce the degradation of brominated phenols, particularly in aqueous environments. This process can occur through direct photolysis, where the molecule absorbs light and undergoes transformation, or indirect photolysis, mediated by photosensitizing agents present in the water.[7] The primary photochemical reaction is often the cleavage of the carbon-bromine bond.[7]

Abiotic Degradation: Advanced Oxidation Processes (AOPs)

Advanced oxidation processes are a suite of chemical treatment methods that rely on the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), to degrade organic pollutants.[8] These processes can be highly effective in breaking down persistent brominated phenols.[8]

Quantitative Data on Brominated Phenol Degradation

The efficiency of degradation processes is quantified by parameters such as degradation rates, half-lives, and removal efficiency. The following tables summarize quantitative data from various studies.

Table 1: Biodegradation of Brominated Phenols

| Brominated Phenol | Microorganism/Consortium | Conditions | Degradation Rate/Efficiency | Half-life | Reference |

| 2-Bromophenol | Anaerobic marine sediment microorganisms | Iron-reducing, sulfidogenic, and methanogenic | Utilized without a lengthy lag period | Not specified | [5] |

| 3-Bromophenol | Anaerobic marine sediment microorganisms | Sulfidogenic and methanogenic | Debromination observed | Not specified | [5] |

| 4-Bromophenol | Anaerobic marine sediment microorganisms | Sulfidogenic and methanogenic | Debromination observed | Not specified | [5] |

| Tribromo-neopentyl alcohol (TBNPA) | Four-strain microbial consortium | Aerobic, with carbon amendment | Total degradation within 3-7 days | Not specified | [6] |

| Dibromo neopentyl glycol (DBNPG) | Four-strain microbial consortium | Aerobic, with carbon amendment | Total degradation within 3-7 days | Not specified | [6] |

| p-Bromophenol | Pantoea agglomerans B5 | Aerobic, 25°C, pH 5.5-6.0 | 500 mg/L to 24.8 mg/L in 36h | Not specified | [9] |

Table 2: Photodegradation of Brominated Phenols

| Brominated Phenol | Conditions | Rate Constant (k) | Half-life (t½) | Reference |

| p-Bromophenol (p-BP) | Zr/Ag-TiO2@rGO photocatalyst, visible light | 0.23 min⁻¹ | Not specified | [8] |

| Pentabromobenzyl acrylate (PBBA) | n-hexane, 180-400 nm UV | Not specified | 2.31–71.93 min | [7] |

| 2,4,6-Tribromophenyl benzoate (PBT) | n-hexane, 180-400 nm UV | Not specified | 3.85–120.40 min | [7] |

| Hexabromobenzene (HBB) | n-hexane, 180-400 nm UV | Not specified | 4.07–79.93 min | [7] |

Table 3: Abiotic Degradation of Brominated Phenols

| Brominated Phenol | Degradation Method | Conditions | Degradation Rate/Efficiency | Half-life | Reference |

| 4-Bromophenol | Electrochemical reduction and oxidation | Pd–Fe/graphene catalytic cathodes, Ti/IrO2/RuO2 anode | 100% removal in 60 min | Not specified | [10] |

| 4-Bromophenol | Wet oxidation with in-situ liquid ferrate(VI) | pH 6.8, 0.467 mM ferrate(VI) | 96.71% removal | Not specified | [4] |

| Phenol | Fenton's reagent | Not specified | k = 2.53 × 10⁷ m³ mol⁻¹ s⁻¹ | Not specified | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field.

Isolation and Identification of Brominated Phenol-Degrading Bacteria

Protocol for Isolation:

-

Sample Collection: Collect soil or water samples from sites contaminated with brominated compounds.[12]

-

Enrichment Culture: Inoculate a mineral salt medium containing a specific brominated phenol as the sole carbon source with the environmental sample. Incubate under appropriate conditions (e.g., 30°C, shaking).[13]

-

Isolation: After significant growth is observed, perform serial dilutions of the enrichment culture and plate on agar medium with the same composition.

-

Purification: Select morphologically distinct colonies and re-streak on fresh plates to obtain pure cultures.[9]

-

Identification: Characterize the pure isolates using microscopy, Gram staining, biochemical tests, and 16S rRNA gene sequencing for molecular identification.[14]

Biodegradation Experiments

Protocol for Batch Biodegradation Assay:

-

Culture Preparation: Grow the isolated bacterial strain in a suitable nutrient broth to obtain a healthy inoculum.

-

Experimental Setup: In sterile flasks, add a defined volume of mineral salt medium, the target brominated phenol at a specific concentration, and the bacterial inoculum.[15]

-

Incubation: Incubate the flasks under controlled conditions (e.g., temperature, pH, agitation).[9]

-

Sampling: Withdraw samples at regular intervals.

-

Analysis: Analyze the concentration of the brominated phenol and its degradation products using analytical techniques like HPLC or GC-MS.

Photodegradation Experiments

Protocol for Photodegradation Study:

-

Solution Preparation: Prepare an aqueous solution of the brominated phenol of interest at a known concentration.

-

Photoreactor Setup: Place the solution in a quartz reactor to allow for the transmission of UV or visible light.[16] A light source (e.g., xenon lamp, mercury lamp) is positioned to irradiate the solution.[1][16] The setup may include a magnetic stirrer for continuous mixing.[17]

-

Irradiation: Irradiate the solution for a defined period, taking samples at regular intervals.

-

Analysis: Analyze the samples for the disappearance of the parent compound and the appearance of degradation products using HPLC or GC-MS.[8]

Analytical Methodologies

Accurate and sensitive analytical methods are essential for quantifying brominated phenols and identifying their degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase, while MS identifies and quantifies them based on their mass-to-charge ratio.

-

Sample Preparation: Often requires derivatization (e.g., acetylation or silylation) to increase the volatility and thermal stability of the phenolic compounds.[18]

-

Instrumentation: A typical setup includes a gas chromatograph with a capillary column (e.g., DB-5ms) coupled to a mass spectrometer.[2][19]

-

Data Analysis: Identification is based on retention time and comparison of mass spectra with reference libraries. Quantification is typically performed using an internal standard method.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

-

Principle: HPLC separates compounds based on their polarity and interactions with a stationary phase, followed by detection and quantification using tandem mass spectrometry.

-

Sample Preparation: May involve solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.[20][21] Acidification of aqueous samples is often necessary to prevent degradation.[20][21]

-

Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is commonly used.[20][21]

-

Data Analysis: Identification is based on retention time and specific precursor-product ion transitions (Multiple Reaction Monitoring - MRM). Quantification is achieved using calibration curves.

Toxicity of Brominated Phenols and Their Degradation Products

Brominated phenols exhibit varying degrees of toxicity, and it is crucial to assess the toxicity of their degradation intermediates to ensure that remediation processes lead to detoxification.[22] For example, some bromophenols are known to be endocrine disruptors.[22] The toxicity of degradation products can sometimes be higher than the parent compound, highlighting the importance of complete mineralization.[10] Toxicological assessments often involve bioassays using organisms like bacteria (Vibrio fischeri), algae, and fish embryos.[22]

Conclusion

The environmental fate of brominated phenols is a complex subject of significant scientific interest. Their degradation is mediated by a combination of biological and physicochemical processes. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is essential for developing effective strategies to mitigate their environmental impact. This guide provides a foundational resource for researchers and professionals working to address the challenges posed by these persistent organic pollutants.

References

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium | MDPI [mdpi.com]

- 8. Enhanced detoxification of p-bromophenol by novel Zr/Ag-TiO2@rGO ternary composite: Degradation kinetics and phytotoxicity evolution studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. amhsr.org [amhsr.org]

- 13. Isolation and Identification of Phenol Degrading Bacteria from Mangrove Sediments in the Persian Gulf (Asaluyeh) and their Growth Kinetics Assay – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 14. Isolation and Identification of Phenol-Degrading Bacteria from Iranian Soil and Leaf Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ca01.alma.exlibrisgroup.com [ca01.alma.exlibrisgroup.com]

- 22. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Toxicological Data and Safety Information for 2,3,6-Tribromo-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available toxicological data exists for 2,3,6-Tribromo-4-methylphenol. This guide summarizes the available information and, where relevant, includes data on the structurally related and more extensively studied compound, 2,4,6-Tribromophenol, for comparative purposes. All data for 2,4,6-Tribromophenol should be considered as supplementary information and not directly representative of this compound.

Introduction

This compound is a halogenated phenolic organic compound.[1] Halogenated phenols are utilized in various industrial and commercial applications, including as flame retardants, preservatives, and disinfectants. Due to their potential for environmental persistence and biological activity, a thorough understanding of their toxicological profile is essential. This technical guide provides a comprehensive overview of the currently available safety and toxicological data for this compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 36776-51-9 | [1] |

| Molecular Formula | C₇H₅Br₃O | [1] |

| Molecular Weight | 344.83 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 96-99 °C | [1] |

| Boiling Point | 285.386 °C at 760 mmHg | [1] |

| Density | 2.258 g/cm³ | [1] |

Toxicological Data

3.1. Acute Toxicity

No acute toxicity data (e.g., LD50, LC50) for this compound was identified.

3.2. Sub-chronic and Chronic Toxicity

No sub-chronic or chronic toxicity studies for this compound were found.

3.3. Genotoxicity and Carcinogenicity

Information regarding the genotoxic or carcinogenic potential of this compound is not available.

3.4. Reproductive and Developmental Toxicity

No reproductive or developmental toxicity studies for this compound were identified.

3.5. Toxicological Data for the Related Compound: 2,4,6-Tribromophenol

For the purpose of risk assessment and to inform handling procedures, the toxicological data for the closely related compound, 2,4,6-Tribromophenol, is summarized in Table 2. It is crucial to reiterate that this data may not be representative of this compound.

| Parameter | Species | Route | Value | Reference |

| Acute Oral LD50 | Rat | Oral | 2000-2820 mg/kg | |

| Acute Dermal LD50 | Rabbit | Dermal | >2000 mg/kg | |

| NOAEL (28-day study) | Rat | Oral | 100 mg/kg/day | |

| LOAEL (28-day study) | Rat | Oral | 300 mg/kg/day | |

| Genotoxicity | - | In vitro | Negative in Ames test, positive in chromosomal aberration test | |

| Carcinogenicity | - | - | Data not available |

Safety Information and Handling

Based on available information for brominated phenols, caution should be exercised when handling this compound.

4.1. Hazard Identification

A formal hazard identification for this compound is not widely published. However, based on the data for related compounds, it should be treated as potentially hazardous.

4.2. Recommended Protective Measures

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.

-

4.3. First Aid Measures

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not available in the reviewed literature. For researchers planning to conduct such studies, established OECD guidelines for the testing of chemicals should be followed. Examples of relevant guidelines include:

-

OECD Guideline 401: Acute Oral Toxicity

-

OECD Guideline 402: Acute Dermal Toxicity

-

OECD Guideline 404: Acute Dermal Irritation/Corrosion

-

OECD Guideline 405: Acute Eye Irritation/Corrosion

-

OECD Guideline 471: Bacterial Reverse Mutation Test (Ames Test)

Potential Mechanisms of Action and Signaling Pathways

The specific mechanisms of toxicity for this compound have not been elucidated. However, phenolic compounds, in general, can exert biological effects through various mechanisms.

6.1. Potential Antioxidant and Pro-oxidant Activity

Phenolic compounds are known to act as antioxidants by scavenging free radicals. This activity is a key area of research for their potential therapeutic benefits. The general mechanism of free radical scavenging by a phenolic compound is depicted below.

References

An In-depth Technical Guide to the Core Chemical Reactions of 2,3,6-Tribromo-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical reactions involving 2,3,6-Tribromo-4-methylphenol, a versatile intermediate in organic synthesis. The document details synthetic pathways, reaction mechanisms, and experimental protocols for its preparation and subsequent transformations. Particular emphasis is placed on its role as a precursor in the synthesis of coenzyme Q10 analogues.

Synthesis of this compound

The primary route for the synthesis of this compound is the direct bromination of p-cresol (4-methylphenol). This electrophilic aromatic substitution reaction requires careful control of reaction conditions to achieve the desired trisubstituted product and minimize the formation of mono-, di-, and tetrabrominated impurities.

Experimental Protocol: Bromination of p-Cresol

Materials:

-

p-Cresol

-

Liquid Bromine

-

Carbon Tetrachloride (CCl4) or Dichloroethane

-

Ice-salt bath

-

Nitrogen gas

-

Aqueous sodium bicarbonate solution

Procedure:

-

Dissolve p-cresol in a suitable solvent such as carbon tetrachloride or dichloroethane in a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.

-

Cool the solution to a temperature between -10°C and -5°C using an ice-salt bath.

-

Slowly add a solution of liquid bromine in the same solvent dropwise to the cooled p-cresol solution while maintaining the low temperature and stirring vigorously. The reaction is exothermic and careful temperature control is crucial to prevent over-bromination.

-

After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional 3-5 hours. The progress of the reaction can be monitored by gas chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, purge the mixture with nitrogen gas to remove any dissolved hydrogen bromide.

-

Wash the organic layer sequentially with water and an aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Quantitative Data:

| Reactant Ratio (p-cresol:Bromine) | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |

| 1:3 | CCl4 | -5 to 0 | 4 | ~76 | [1] |

| 1:0.98 | Dichloroethane | -10 to -5 | 3 | >95 (for 2-bromo-4-methylphenol) | [2][3] |

| 1:1.15 | Chloroform | -5 to 0 | 7 | >98 (for 2-bromo-4-methylphenol) | [4] |

Note: The yields for the synthesis of monobrominated p-cresol are provided as a reference for typical bromination conditions. The synthesis of the tribrominated species is expected to have a lower yield due to the potential for side products.

Key Chemical Reactions

This compound serves as a key intermediate for the synthesis of various organic molecules, primarily through reactions involving its hydroxyl and bromo substituents.

Methoxylation: Synthesis of 2,3,4,5-Tetramethoxytoluene

A crucial application of this compound is its conversion to 2,3,4,5-tetramethoxytoluene, a direct precursor to the benzoquinone ring of Coenzyme Q10.[5] This transformation involves the substitution of the bromine atoms with methoxy groups and the methylation of the phenolic hydroxyl group.

Experimental Protocol (Proposed):

Materials:

-

This compound

-

Sodium methoxide

-

Methanol

-

Copper(I) iodide (catalyst)

-

Dimethylformamide (promoter)

-

Dimethyl sulfate

Procedure:

-

In a reaction vessel, suspend this compound and a catalytic amount of copper(I) iodide in a mixture of methanol and dimethylformamide.

-

Add a solution of sodium methoxide in methanol to the suspension.

-

Heat the mixture to reflux for several hours. The progress of the methoxylation can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion of the methoxylation, cool the reaction mixture and add dimethyl sulfate to methylate the phenolic hydroxyl group.

-

Stir the reaction mixture at room temperature or gentle warming until the methylation is complete.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 2,3,4,5-tetramethoxytoluene by column chromatography or distillation.

Quantitative Data:

| Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,6-dibromo-p-cresol | Sodium methoxide, Dimethyl sulfate | CuI | Toluene, DMF | 86 (reflux) | 97.8 | [6] |

Note: This data is for a related dibromo-p-cresol and suggests a high potential yield for the analogous reaction with this compound.

References

- 1. rsc.org [rsc.org]

- 2. Preparation of 2-bromo-4-methylphenol - Eureka | Patsnap [eureka.patsnap.com]

- 3. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]

- 4. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]

- 5. Synthesis of the Key Intermediate of Coenzyme Q10 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

The Metabolic Fate of 4-Methylphenol and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylphenol, commonly known as p-cresol, is a phenolic compound of significant interest in toxicology, pharmacology, and environmental science. It originates from both endogenous and exogenous sources, including microbial metabolism of tyrosine in the gut and exposure to environmental pollutants.[1][2] Due to its potential to induce toxicity and modulate cellular signaling pathways, a thorough understanding of its metabolic activation and detoxification is crucial for drug development and risk assessment.[3][4] This technical guide provides a comprehensive overview of the metabolism of 4-methylphenol and its derivatives, detailing the enzymatic processes, resulting metabolites, and associated cellular impacts.

Core Metabolic Pathways of 4-Methylphenol

The biotransformation of 4-methylphenol is a complex process primarily occurring in the liver, involving both Phase I and Phase II metabolic reactions. The key pathways are initiated by the cytochrome P450 (CYP) superfamily of enzymes, leading to the formation of reactive and non-reactive metabolites.

Phase I Metabolism: Oxidation by Cytochrome P450 Enzymes

In vitro studies utilizing human liver microsomes have identified several key oxidative pathways for 4-methylphenol.[5][6] These reactions are predominantly catalyzed by CYP2D6, CYP2E1, and CYP1A2, which are the most active P450 isoforms in its metabolism.[5][7]

The primary oxidative transformations include:

-

Methyl Group Oxidation: The methyl group of 4-methylphenol can be oxidized to form 4-hydroxybenzyl alcohol.[5][7] This alcohol can be further oxidized to 4-hydroxybenzaldehyde.[5][7] This pathway can lead to the formation of a reactive quinone methide intermediate.[5][7]

-

Aromatic Ring Hydroxylation: The aromatic ring of 4-methylphenol can undergo hydroxylation to produce 4-methyl-ortho-hydroquinone.[5][8] This hydroquinone can be further oxidized to a reactive intermediate, 4-methyl-ortho-benzoquinone.[5][8]

The formation of these reactive intermediates, such as the quinone methide and 4-methyl-ortho-benzoquinone, is a critical step in the bioactivation of 4-methylphenol, contributing to its potential toxicity.[3][5]

Phase II Metabolism: Conjugation Reactions

Following Phase I oxidation, or for the parent compound directly, Phase II enzymes facilitate the conjugation of 4-methylphenol and its metabolites to increase their water solubility and promote their excretion. The primary conjugation reactions include:

-

Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl group of 4-methylphenol and its hydroxylated metabolites.

-

Sulfation: Sulfotransferases (SULTs) mediate the transfer of a sulfonate group to the hydroxyl functionalities.

-

Glutathione Conjugation: Glutathione S-transferases (GSTs) play a crucial role in detoxifying the reactive intermediates formed during Phase I metabolism. Glutathione (GSH) can react with the electrophilic quinone methide and 4-methyl-ortho-benzoquinone to form stable glutathione adducts.[5] One major glutathione adduct has been identified as 3-(glutathione-S-yl)-5-methyl-ortho-hydroquinone.[5]

Quantitative Data on 4-Methylphenol Metabolism

The following tables summarize the available qualitative and semi-quantitative data on the metabolism of 4-methylphenol.

Table 1: Key Enzymes and Metabolites in 4-Methylphenol Metabolism

| Enzyme Family | Specific Isoform(s) | Metabolic Reaction | Key Metabolite(s) |

| Cytochrome P450 | CYP2D6, CYP2E1, CYP1A2 | Methyl Group Oxidation | 4-Hydroxybenzyl alcohol, 4-Hydroxybenzaldehyde, Quinone Methide |

| Aromatic Hydroxylation | 4-Methyl-ortho-hydroquinone, 4-Methyl-ortho-benzoquinone | ||

| Glutathione S-Transferase | (Not specified) | Conjugation of reactive intermediates | Glutathione adducts (e.g., 3-(glutathione-S-yl)-5-methyl-ortho-hydroquinone) |

| UDP-Glucuronosyltransferase | (Not specified) | Glucuronidation | 4-Methylphenyl-glucuronide |

| Sulfotransferase | (Not specified) | Sulfation | 4-Methylphenyl-sulfate |

Table 2: Relative Activity of Human CYP Isoforms in 4-Methylphenol Bioactivation

| CYP Isoform | Relative Activity in Quinone Methide Formation | Relative Activity in 4-Methyl-ortho-benzoquinone Formation | Relative Activity in 4-Hydroxybenzaldehyde Formation |

| CYP2D6 | +++ | + | + |

| CYP2E1 | + | +++ | + |

| CYP1A2 | + | + | +++ |

| (Data derived from qualitative descriptions in literature; '+++' indicates the most active enzyme for the specific pathway)[3][5] |

Signaling Pathways Affected by 4-Methylphenol Metabolism

The metabolic activation of 4-methylphenol to reactive intermediates can trigger a cascade of cellular events, primarily linked to oxidative stress and subsequent cellular damage.

Oxidative Stress and MAPK Signaling

The generation of reactive oxygen species (ROS) during the metabolism of 4-methylphenol can lead to a state of oxidative stress.[1][4] This imbalance in cellular redox status is a key trigger for the activation of mitogen-activated protein kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[5] These pathways are crucial regulators of cellular responses to stress, inflammation, and apoptosis.

Apoptosis Signaling

Prolonged or high levels of oxidative stress induced by 4-methylphenol metabolites can lead to programmed cell death, or apoptosis. One of the key mechanisms implicated is the induction of endoplasmic reticulum (ER) stress. The accumulation of unfolded or misfolded proteins in the ER, a consequence of oxidative damage, can trigger the unfolded protein response (UPR), which, if unresolved, activates apoptotic pathways.

Experimental Protocols

Detailed methodologies are essential for the reproducible study of 4-methylphenol metabolism. Below are generalized protocols for key in vitro experiments.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the formation of metabolites from 4-methylphenol in a subcellular fraction enriched with CYP enzymes.

Materials:

-

Human liver microsomes (pooled)

-

4-Methylphenol stock solution (in a suitable solvent like methanol or DMSO)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Glutathione (GSH) stock solution

-

Quenching solution (e.g., ice-cold acetonitrile)

-

Internal standard for analytical quantification

Workflow:

Procedure:

-

Thaw human liver microsomes on ice.

-

Prepare a reaction mixture containing potassium phosphate buffer, microsomes, and 4-methylphenol at the desired concentrations. For trapping reactive metabolites, include GSH in the reaction mixture.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis by LC-MS/MS to identify and quantify the metabolites.

Analytical Method: LC-MS/MS for Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection of 4-methylphenol and its metabolites.

General Parameters:

-

Chromatography: Reversed-phase chromatography (e.g., C18 column) is typically used to separate the parent compound from its more polar metabolites. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape, is commonly employed.

-

Mass Spectrometry: A tandem quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions are monitored for 4-methylphenol, its expected metabolites (e.g., 4-hydroxybenzyl alcohol, glutathione adducts), and the internal standard.

Conclusion

The metabolism of 4-methylphenol is a multifaceted process with significant toxicological implications. The bioactivation of 4-methylphenol by cytochrome P450 enzymes to form reactive intermediates is a key event that can lead to cellular damage through oxidative stress and the activation of pro-apoptotic signaling pathways. While the major metabolic pathways and key enzymes have been identified, a notable gap exists in the availability of quantitative kinetic data for the specific human CYP isoforms involved. Further research to determine these kinetic parameters is essential for developing accurate predictive models of 4-methylphenol disposition and toxicity in humans. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such studies and advancing our understanding of the metabolic fate of this important compound.

References

- 1. INHIBITION OF JNK AND P38 MAPK PHOSPHORYLATION BY 5-(ACETYLAMINO)-4-OXO-6-PHENYL-2-HEXENOIC ACID METHYL ESTER AND 4-PHENYL-BUTENOIC ACID DECREASES SUBSTANCE P-INDUCED TNF-α UPREGULATION IN MACROPHAGES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Figure 7 from BIOACTIVATION OF 4-METHYLPHENOL (p-CRESOL) VIA CYTOCHROME P450-MEDIATED AROMATIC OXIDATION IN HUMAN LIVER MICROSOMES | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Bioactivation of 4-methylphenol (p-cresol) via cytochrome P450-mediated aromatic oxidation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. xenotech.com [xenotech.com]

- 7. Rapid screening of glutathione-trapped reactive metabolites by linear ion trap mass spectrometry with isotope pattern-dependent scanning and postacquisition data mining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of cytochrome p450 enzymes involved in the metabolism of 4'-methyl-alpha-pyrrolidinopropiophenone, a novel scheduled designer drug, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 2,3,5,6-Tetrabromo-4-methylphenol

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3,5,6-Tetrabromo-4-methylphenol, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines general experimental protocols for property determination, and includes a workflow diagram for the physicochemical characterization process.

Introduction

2,3,5,6-Tetrabromo-4-methylphenol, also known as Tetrabromo-p-cresol, is a halogenated phenolic compound. Its structure consists of a phenol ring substituted with four bromine atoms and a methyl group. The high degree of bromination significantly influences its chemical and physical properties, making it a subject of interest in various research and development applications. Understanding its physicochemical profile is crucial for its handling, formulation, and potential application in chemical synthesis and biological studies.

Physicochemical Data

The quantitative physicochemical properties of 2,3,5,6-Tetrabromo-4-methylphenol are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₄Br₄O | [1][2][3] |

| Molecular Weight | 423.72 g/mol | [1][2][4] |

| Appearance | Off-white to beige-brown crystalline needles | [1] |

| Melting Point | 195°C to 200°C | [1] |

| Boiling Point | 327.4°C at 760 mmHg | [1] |

| Density | 2.509 g/cm³ | [1] |

| Flash Point | 151.8°C | [1] |

| XLogP3 (Calculated) | 4.7 | [4] |

| Polar Surface Area | 20.2 Ų | [4] |

Experimental Protocols

3.1. Melting Point Determination

The melting point of a crystalline solid like 2,3,5,6-Tetrabromo-4-methylphenol is a key indicator of its purity.

-

Methodology: A small amount of the crystalline sample is packed into a capillary tube and placed in a melting point apparatus. The temperature is gradually increased, and the range from which the substance starts to melt to when it becomes completely liquid is recorded. For high-purity compounds, this range is typically narrow.

3.2. Boiling Point Determination

The boiling point is determined for liquid substances at atmospheric pressure. For high-melting-point solids like 2,3,5,6-Tetrabromo-4-methylphenol, this is often determined under reduced pressure to prevent decomposition.

-

Methodology: The boiling point can be determined using a distillation apparatus. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid at a given pressure is recorded. For high-boiling-point substances, vacuum distillation is employed, and the boiling point at atmospheric pressure is extrapolated using a nomograph.

3.3. Solubility Assessment

Solubility is a critical parameter, especially in drug development, as it influences bioavailability.[5] The highly brominated and lipophilic nature of 2,3,5,6-Tetrabromo-4-methylphenol suggests low solubility in water and higher solubility in organic solvents.[5][6]

-

Methodology: A known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

3.4. Determination of the Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The value provided is a calculated value (XLogP3).

-

Methodology (Shake-Flask Method): The compound is dissolved in a biphasic system of n-octanol and water. After thorough mixing and separation of the two phases, the concentration of the compound in each phase is measured. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound like 2,3,5,6-Tetrabromo-4-methylphenol.

Caption: General workflow for the physicochemical characterization of a compound.

Safety and Handling

2,3,5,6-Tetrabromo-4-methylphenol is classified as an irritant.[1] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Conclusion

This technical guide has provided a summary of the known physicochemical properties of 2,3,5,6-Tetrabromo-4-methylphenol. The presented data and general experimental methodologies offer a foundational understanding for researchers and professionals. Further experimental validation of the calculated properties and investigation into the biological activities of this compound are warranted to fully explore its potential applications.

References

The Silent Accumulation: A Technical Guide to the Bioaccumulation of Substituted Phenols in Aquatic Life

For Researchers, Scientists, and Drug Development Professionals

Executive Summary